2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound that features multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:
Protection of Amino Groups: : The amino groups are protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of Piperidine Ring: : The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst.
Coupling of Piperidine and Propanoic Acid: : The piperidine ring is then coupled with the propanoic acid moiety, typically using coupling reagents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Strong acids such as TFA and HCl are used to remove the Boc group.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Alcohols.
Substitution: : Free amino groups after Boc removal.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility:
Chemistry: : It serves as a protecting group in peptide synthesis, ensuring that amino acids are not prematurely reactive.
Biology: : It is used in the study of enzyme mechanisms and protein interactions.
Medicine: : It is a precursor in the synthesis of various pharmaceuticals.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The compound can then be selectively deprotected to reveal the amino group when needed.
Comparison with Similar Compounds
This compound is similar to other Boc-protected amino acids and piperidine derivatives. its unique combination of functional groups and structural features make it particularly useful in specific applications. Similar compounds include:
Boc-protected amino acids: : Used in peptide synthesis.
Piperidine derivatives: : Used in various organic synthesis reactions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-17(2,3)25-15(23)19-13(14(21)22)11-12-7-9-20(10-8-12)16(24)26-18(4,5)6/h12-13H,7-11H2,1-6H3,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJBIYDCCUIVGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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